[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid

Drug Design Lipophilicity Membrane Permeability

[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid (CAS 88561-05-1) is an indolyl-substituted phenylacetic acid derivative with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol. Characterized by a butyl chain at the indole N1 position and a phenylacetic acid moiety at C2, it belongs to a compound class originally developed for anti-atherosclerotic applications targeting apolipoprotein B-100 regulation , and later investigated for dual CRTH2/DP receptor antagonism.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
CAS No. 88561-05-1
Cat. No. B12931776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid
CAS88561-05-1
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O
InChIInChI=1S/C20H21NO2/c1-2-3-12-21-18-7-5-4-6-17(18)14-19(21)16-10-8-15(9-11-16)13-20(22)23/h4-11,14H,2-3,12-13H2,1H3,(H,22,23)
InChIKeyLOGDFSKZPSMVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid (CAS 88561-05-1): Core Chemical Identity for Procurement Decisions


[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid (CAS 88561-05-1) is an indolyl-substituted phenylacetic acid derivative with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . Characterized by a butyl chain at the indole N1 position and a phenylacetic acid moiety at C2, it belongs to a compound class originally developed for anti-atherosclerotic applications targeting apolipoprotein B-100 regulation [1], and later investigated for dual CRTH2/DP receptor antagonism [2]. The compound carries a computed LogP of 4.7355 and a polar surface area of 42.23 Ų , physicochemical parameters that place it in a defined lipophilicity window distinct from more polar indole-3-acetic acid derivatives (LogP ~1.5).

Why Other Indole-Acetic Acid Analogs Cannot Simply Substitute for [4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid (88561-05-1)


Indole-acetic acid derivatives are not pharmacologically interchangeable. The N1-butyl substituent on the target compound critically shapes its lipophilic character, producing a computed LogP of 4.73 , far exceeding the LogP of indole-3-acetic acid (~1.5) and comparable polar scaffolds. This lipophilicity elevation directly influences membrane permeability, oral bioavailability potential, and target binding profiles within the indole-phenylacetic acid pharmacophore [1][2]. In the structurally related CRTH2/DP dual antagonist series, subtle modifications in N-alkyl chain length and position markedly altered CYP3A4 time-dependent inhibition liabilities [2]. Therefore, generic selection of an 'indole acetic acid' analog without verifying the N1-substituent identity risks introducing divergent pharmacokinetics and off-target toxicities that undermine experimental reproducibility.

Quantitative Differentiation Evidence for [4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid (88561-05-1) vs. Closest Comparators


Elevated Lipophilicity (LogP 4.73) vs. Unsubstituted Indole-3-Acetic Acid (LogP ~1.5)

The target compound exhibits a computed LogP of 4.7355 . In contrast, indole-3-acetic acid (IAA), a widely used indole-acetic acid scaffold lacking the N1-butyl and phenyl substitutions, possesses a LogP of approximately 1.5. This LogP difference of more than 3 log units signifies a >1,000-fold increase in lipid-phase partitioning, which correlates with enhanced passive membrane permeability [1]. The magnitude of the LogP shift attributable to the N1-butyl and C2-phenyl modifications places [4-(1-butyl-1H-indol-2-yl)phenyl]acetic acid in the optimal lipophilicity range (LogP 3–5) typically targeted for oral small-molecule drug candidates.

Drug Design Lipophilicity Membrane Permeability

N1-Butyl Structural Determinant for Apolipoprotein B-100 Suppression vs. Unsubstituted Indole Analogs

Patent US 6,034,115 discloses that indolyl-substituted phenylacetic acid derivatives, including the title compound, suppress the formation and/or release of apolipoprotein B-100 (ApoB-100)-containing lipoproteins from hepatic cells [1]. The butyl chain at N1 is an essential structural determinant for this biological activity, as the unsubstituted indole parent compound (R1 = H) is not claimed for anti-atherosclerotic use. While direct quantitative IC50 data for ApoB-100 suppression comparing N1-butyl vs. N1-H analogs are not publicly available, the patent's generic formula explicitly requires an N1 substituent selected from cycloalkyl, straight-chain or branched alkyl of 1 to 10 carbon atoms, or optionally substituted phenyl [1], establishing that the N1 substituent is mandatory for the claimed pharmacological activity. Compounds lacking this N1 substitution fall outside the patent's scope of anti-atherosclerotic utility.

Atherosclerosis Lipid Metabolism Apolipoprotein B

Distinct Polar Surface Area (42.23 Ų) Balancing Permeability vs. Solubility in the Indole-Phenylacetic Acid Series

The target compound possesses a topological polar surface area (PSA) of 42.23 Ų . This value falls significantly below the widely accepted threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration [1]. Compared with more polar indole-acetic acid derivatives that carry additional hydrogen-bond donors or ionizable groups (PSA > 80 Ų), the title compound's low PSA predicts superior passive membrane permeation. Simultaneously, its PSA is not excessively low (<20 Ų), which helps avoid the extreme insolubility that can accompany very high LogP compounds. The balanced PSA-LogP pair (42.23 Ų / 4.73) positions this compound in a favorable drug-like property space relative to both overly polar and excessively lipophilic indole congeners.

Physicochemical Properties Drug-likeness Oral Bioavailability

Indole C2-Phenyl Substitution Differentiates from C3-Substituted Indole-Alkanoic Acids in CRTH2/DP Target Engagement

The C2-substituted indole-phenylacetic acid scaffold, of which the title compound is a representative, was independently validated as a dual CRTH2/DP antagonist chemotype equipotent to the benchmark compound AMG 009 in receptor binding assays [1]. By contrast, the C3-substituted indole-alkanoic acid series (e.g., lidorestat and related aldose reductase inhibitors bearing substituents at indole C3) operates through an entirely distinct molecular target (aldose reductase, IC50 = 5 nM for lidorestat) [2]. This chemotype bifurcation at the indole substitution position (C2 vs. C3) represents a fundamental divergence in primary pharmacology: C2-substituted phenylacetic acids engage prostanoid receptors; C3-substituted alkanoic acids target aldose reductase. Therefore, a researcher seeking CRTH2/DP modulation who inadvertently selects a C3-substituted indole-alkanoic acid would completely miss the intended target biology.

CRTH2 Antagonist DP Receptor Prostaglandin D2

Validated Research Applications for [4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid (88561-05-1) Based on Quantitative Evidence


ApoB-100 Suppression Studies in Hepatic Cell Models of Atherosclerosis

Procurement for hepatic ApoB-100 suppression assays. The compound's N1-butyl structural motif is explicitly covered by patent US 6,034,115 claiming anti-atherosclerotic activity through ApoB-100-containing lipoprotein suppression from hepatic cells [1]. Researchers investigating novel lipid-lowering mechanisms should select this compound over N1-unsubstituted indole analogs that lack patent-supported ApoB-100 modulatory activity. Combine with a positive control such as atorvastatin to benchmark ApoB-100 reduction in HepG2 or primary hepatocyte models.

CRTH2/DP Dual Antagonist Lead Optimization and SAR Studies

Procurement as a core scaffold for CRTH2/DP dual antagonist medicinal chemistry programs. The C2-substituted indole-phenylacetic acid chemotype has been independently validated as equipotent to AMG 009 in CRTH2 and DP receptor binding assays [1]. The N1-butyl chain provides a defined lipophilic anchor point (LogP 4.73) for systematic SAR exploration. Use the compound as a reference ligand alongside AMG 009 or AMG 853 to benchmark binding potency and assess CYP3A4 time-dependent inhibition (TDI) profiles in analog series [1].

Physicochemical Property Benchmarking for Oral Drug-Likeness Optimization

Procurement as a calibration compound for computational and experimental physicochemical profiling. With its balanced LogP 4.73 and PSA 42.23 Ų [1], the compound falls within the drug-like property space (PSA < 140 Ų; LogP 3–5) [2], making it suitable for calibrating in silico permeability prediction models and experimental PAMPA/Caco-2 permeability assays. Use alongside polar (e.g., indole-3-acetic acid, LogP ~1.5) and highly lipophilic (LogP >6) controls to establish the property-activity relationship landscape for indole-based lead series.

Regioisomer Control in Indole-Based Chemotype Validation Experiments

Procurement as a C2-substituted indole-phenylacetic acid regioisomer control for experiments designed to discriminate target engagement between CRTH2/DP receptors and aldose reductase. The C2-substitution pattern of [4-(1-butyl-1H-indol-2-yl)phenyl]acetic acid directs pharmacology toward prostanoid receptor antagonism [1], whereas C3-substituted indole-alkanoic acids (e.g., lidorestat) are potent aldose reductase inhibitors (IC50 = 5 nM) [2]. Co-testing both regioisomers in a panel of biochemical assays enables definitive attribution of observed biological effects to the intended target pathway.

Quote Request

Request a Quote for [4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.